Studies have shown that Lanatoside C can inhibit the growth and proliferation of various cancer cell lines, including those from glioblastoma, gastric cancer, colorectal cancer, liver cancer, and cholangiocarcinoma [, , ]. This anti-cancer effect appears to be mediated through the induction of apoptosis, a form of programmed cell death [, , ]. Lanatoside C disrupts cancer cell growth by impacting multiple signaling pathways, including those involving MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR [].
Lanatoside C, also known as isolanid, is a cardiac glycoside primarily derived from the plant Digitalis lanata. It is characterized by its complex structure, which includes four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) linked to an aglycon known as digoxigenin. With the chemical formula and a molar mass of approximately , lanatoside C is utilized in the treatment of various cardiac conditions, notably congestive heart failure and arrhythmias such as atrial fibrillation and paroxysmal supraventricular tachycardia. The compound can be administered orally or intravenously and is available in generic formulations across multiple countries .
Lanatoside C exhibits significant biological activity through its interaction with various cellular components. It primarily acts by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This increase subsequently enhances calcium influx via sodium-calcium exchange mechanisms, resulting in improved myocardial contractility. Additionally, recent studies have demonstrated that lanatoside C can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of specific signaling pathways, including protein kinase C delta (PKCδ) and reactive oxygen species (ROS) generation .
The biological activity of lanatoside C extends beyond its cardiotonic effects. Research has shown that it can decelerate cell proliferation and induce apoptosis in various cancer cell lines, including cholangiocarcinoma and hepatocellular carcinoma. The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax. The compound activates caspases, which are crucial for the apoptotic process, and alters mitochondrial membrane potential, leading to cell death . Furthermore, lanatoside C has been found to negatively regulate the AKT/mTOR pathway, contributing to its anticancer effects .
Lanatoside C can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction typically involves isolating the compound from Digitalis lanata using solvent extraction techniques followed by purification processes like high-performance liquid chromatography (HPLC). Chemical synthesis may involve glycosylation reactions where monosaccharides are attached to the aglycon digoxigenin under controlled conditions to yield lanatoside C .
The primary applications of lanatoside C lie in its use as a therapeutic agent for heart-related conditions. It is indicated for managing congestive heart failure and certain types of arrhythmias due to its positive inotropic effects. Additionally, its emerging role as an anticancer agent highlights its potential use in oncology, particularly for treating specific cancers like cholangiocarcinoma .
Lanatoside C interacts with several drugs and compounds that can affect its pharmacokinetics. For instance, cholestyramine has been reported to decrease the absorption of lanatoside C, potentially leading to reduced serum concentrations and therapeutic efficacy. Understanding these interactions is crucial for optimizing treatment regimens involving lanatoside C . Furthermore, studies have indicated that antioxidants like N-acetyl-L-cysteine can mitigate some of the apoptotic effects induced by lanatoside C in cancer cells, suggesting a complex interplay between oxidative stress and its biological activity .
Lanatoside C belongs to a class of compounds known as cardiac glycosides. Other similar compounds include:
Compound | Main Use | Unique Features |
---|---|---|
Lanatoside C | Cardiac arrhythmias, heart failure | Induces apoptosis in cancer cells |
Digoxin | Heart failure | More commonly prescribed; well-studied |
Lanatoside A | Cardiac conditions | Similar structure; less potent than Lanatoside C |
Gitoxin | Cardiac conditions | Higher toxicity; used less frequently |
Lanatoside C's unique ability to induce apoptosis in cancer cells distinguishes it from other cardiac glycosides, which primarily focus on cardiovascular applications without significant anticancer properties .
Acute Toxic